3-Chloro-4-cyanophenyl 4-butylbenzoate
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Overview
Description
3-Chloro-4-cyanophenyl 4-butylbenzoate is a chemical compound with the molecular formula C18H17ClNO2. It is known for its unique structure, which includes a chloro and a cyano group attached to a phenyl ring, and a butyl group attached to a benzoate ester. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyanophenyl 4-butylbenzoate typically involves the esterification of 3-chloro-4-cyanophenol with 4-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyanophenyl 4-butylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 3-azido-4-cyanophenyl 4-butylbenzoate or 3-thiocyanato-4-cyanophenyl 4-butylbenzoate.
Reduction: Formation of 3-chloro-4-aminophenyl 4-butylbenzoate.
Oxidation: Formation of 3-chloro-4-cyanophenyl 4-butylbenzoic acid.
Scientific Research Applications
3-Chloro-4-cyanophenyl
Properties
CAS No. |
71919-50-1 |
---|---|
Molecular Formula |
C18H16ClNO2 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
(3-chloro-4-cyanophenyl) 4-butylbenzoate |
InChI |
InChI=1S/C18H16ClNO2/c1-2-3-4-13-5-7-14(8-6-13)18(21)22-16-10-9-15(12-20)17(19)11-16/h5-11H,2-4H2,1H3 |
InChI Key |
JTNQQBIYDMCBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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